molecular formula C15H22N2O3S B5036810 N-cycloheptyl-2-[(methylsulfonyl)amino]benzamide

N-cycloheptyl-2-[(methylsulfonyl)amino]benzamide

Cat. No.: B5036810
M. Wt: 310.4 g/mol
InChI Key: RFEHIQVPRNYVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-2-[(methylsulfonyl)amino]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a cycloheptyl group attached to the nitrogen atom and a methylsulfonyl group attached to the amino group on the benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-[(methylsulfonyl)amino]benzamide typically involves the reaction of 2-aminobenzamide with cycloheptyl isocyanate in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization, filtration, and chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-[(methylsulfonyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzamide structure allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

N-cycloheptyl-2-[(methylsulfonyl)amino]benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-[(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cycloheptyl-2-aminobenzamide: Similar structure but lacks the methylsulfonyl group.

    N-cycloheptyl-2-(methylthio)benzamide: Contains a methylthio group instead of a methylsulfonyl group.

    N-cycloheptyl-2-(methylamino)benzamide: Features a methylamino group in place of the methylsulfonyl group.

Uniqueness

N-cycloheptyl-2-[(methylsulfonyl)amino]benzamide is unique due to the presence of both the cycloheptyl and methylsulfonyl groups, which confer specific chemical and biological properties that are not found in the similar compounds listed above. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-cycloheptyl-2-(methanesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-21(19,20)17-14-11-7-6-10-13(14)15(18)16-12-8-4-2-3-5-9-12/h6-7,10-12,17H,2-5,8-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEHIQVPRNYVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.